1,3-Dimethylpentylamine

Description

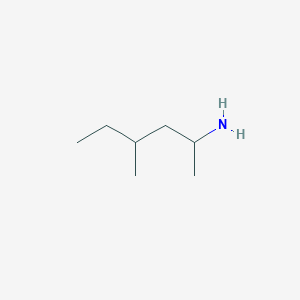

Structure

3D Structure

Properties

IUPAC Name |

4-methylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRDLICUYEDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861715 | |

| Record name | 4-Methyl-2-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

132.5 °C | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7655 g/cu cm at 20 °C | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

105-41-9 | |

| Record name | 1,3-Dimethylamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylhexaneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHEXANEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylpentylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylpentylamine (DMAA), also known as methylhexanamine, is a synthetic compound that has been used as a nasal decongestant and is found in some dietary supplements.[1][2][3] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on the chemical reactions, intermediates, and experimental protocols. The information is intended for an audience with a strong background in organic chemistry and drug development.

Introduction

This compound is an aliphatic amine first synthesized in the 1940s by Eli Lilly and Company.[1][2] It acts as an indirect sympathomimetic drug, causing vasoconstriction.[2] While it was once marketed as a nasal decongestant under the trade name Forthane, its use has become controversial due to its presence in dietary and sports supplements and concerns about its safety profile.[2][3][4] Understanding its synthesis is crucial for regulatory analysis, reference standard preparation, and research into its pharmacological properties.

This guide will detail the most common synthetic routes to this compound, providing quantitative data and experimental methodologies to aid researchers in their work.

Primary Synthesis Pathway: From 4-Methyl-2-pentanone

The most prevalent and industrially significant synthesis of this compound begins with 4-methyl-2-pentanone, commonly known as methyl isobutyl ketone (MIBK). This pathway involves two main steps: oximation followed by reduction.

Step 1: Oximation of 4-Methyl-2-pentanone

In the first step, 4-methyl-2-pentanone is reacted with hydroxylamine to form the intermediate, 4-methyl-2-pentanone oxime.[2]

Reaction: 4-Methyl-2-pentanone + Hydroxylamine → 4-Methyl-2-pentanone oxime + Water

Step 2: Reduction of 4-Methyl-2-pentanone oxime

The oxime intermediate is then reduced to the final product, this compound. Catalytic hydrogenation is a common method for this reduction.[2]

Reaction: 4-Methyl-2-pentanone oxime + H₂ (with catalyst) → this compound

Experimental Protocol: Synthesis via Oximation and Reduction

A detailed experimental protocol for this pathway is outlined below, based on established chemical literature.

Materials:

-

4-Methyl-2-pentanone (MIBK)

-

Hydroxylamine sulfate

-

Saturated sodium hydroxide solution

-

Water

-

Anhydrous magnesium sulfate

-

Hydrogen gas

-

Catalyst (e.g., Raney nickel or Palladium on carbon)

Procedure:

-

Oximation:

-

In a three-necked flask, combine 4-methyl-2-pentanone (0.34 mol), hydroxylamine sulfate (0.36 mol), and 115 mL of water.[5]

-

While stirring, add a saturated sodium hydroxide solution dropwise to adjust the pH of the reaction mixture to 7.0.[5]

-

Continue the reaction for 4 hours.[5]

-

Perform an extraction and wash the organic phase with water (3 x 10 mL).[5]

-

Dry the organic phase with anhydrous magnesium sulfate and filter to obtain the crude 4-methyl-2-pentanone oxime.[5]

-

-

Reduction:

-

The crude 4-methyl-2-pentanone oxime is subjected to catalytic hydrogenation.

-

The specific conditions for hydrogenation (catalyst, pressure, temperature) can vary, but typically involve reacting the oxime with hydrogen gas in the presence of a metal catalyst until the reduction is complete.

-

The resulting this compound can be purified by distillation.[2]

-

Quantitative Data

| Step | Reactants | Molar Ratio (Ketone:Other) | Key Conditions | Yield | Reference |

| Oximation | 4-Methyl-2-pentanone, Hydroxylamine sulfate | 1 : 1.06 | pH 7.0, 4 hours | 80.3% | [5] |

| Reduction | 4-Methyl-2-pentanone oxime, H₂ | - | Catalytic Hydrogenation | - | [2] |

Alternative Synthesis Pathway: Reductive Amination

An alternative and more direct route to this compound is the reductive amination of 4-methyl-2-pentanone. This method combines the formation of an imine intermediate and its subsequent reduction in a single pot.[6]

Leuckart-Wallach Reaction

A specific example of reductive amination is the Leuckart-Wallach reaction, which utilizes formamide or a mixture of formic acid and ammonia (ammonium formate) as the nitrogen source and reducing agent.

Reaction: 4-Methyl-2-pentanone + Formamide/Ammonium formate → this compound

Experimental Protocol: Leuckart-Wallach Reaction

Materials:

-

4-Methyl-2-pentanone

-

Formamide

-

Ammonium formate

-

Hydrochloric acid

Procedure:

-

Combine 4-methyl-2-pentanone (0.2 mol), formamide (0.4 mol), and ammonium formate (0.4 mol) in a reaction flask.[7]

-

Gradually heat the mixture to approximately 136°C and maintain this temperature for 4 hours with stirring.[7]

-

After cooling, the upper layer containing the formylated intermediate is collected.[7]

-

Hydrolyze the intermediate by refluxing with hydrochloric acid (e.g., 20% HCl) for about 1.5 hours.[7]

-

Cool the mixture to crystallize the this compound hydrochloride salt, which can then be filtered and dried.[7]

Classical Synthesis Pathway: From Ethyl Acetoacetate

A more traditional, multi-step synthesis starts from ethyl acetoacetate. This pathway involves alkylation, hydrolysis, decarboxylation, and finally conversion of the resulting ketone to the amine.

Step 1: Alkylation of Ethyl Acetoacetate

Ethyl acetoacetate is first deprotonated with a base like sodium ethoxide, followed by alkylation with 2-bromobutane to introduce the sec-butyl group.

Reaction: Ethyl acetoacetate + Sodium ethoxide → Sodium enolate Sodium enolate + 2-Bromobutane → Ethyl 2-acetyl-3-methylpentanoate

Step 2: Hydrolysis and Decarboxylation

The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating with an acid or base, to yield 4-methyl-2-hexanone.

Reaction: Ethyl 2-acetyl-3-methylpentanoate + H₂O/H⁺ or OH⁻ → 4-Methyl-2-hexanone + CO₂ + Ethanol

Step 3: Conversion to this compound

The 4-methyl-2-hexanone is then converted to this compound through either of the methods described in Section 2 or 3 (oximation followed by reduction, or reductive amination).

Experimental Protocol: Synthesis from Ethyl Acetoacetate

Materials:

-

Absolute ethanol

-

Sodium metal

-

Ethyl acetoacetate

-

2-Bromobutane

-

Sodium hydroxide solution

-

Sulfuric acid

Procedure:

-

Alkylation:

-

Prepare sodium ethoxide by dissolving sodium metal (1.538 mol) in absolute ethanol (800 mL).[5]

-

Add ethyl acetoacetate (1.537 mol) to the cooled solution.[5]

-

Slowly add 2-bromobutane (1.693 mol) and heat the mixture at 80-84°C for 8 hours.[5]

-

After cooling, filter and concentrate the filtrate to obtain the crude alkylated product.[5]

-

-

Hydrolysis and Decarboxylation:

-

Amine Formation:

-

Convert the resulting ketone to this compound as described previously.

-

Quantitative Data

| Step | Reactants | Molar Ratio (Starting Ester:Other) | Key Conditions | Yield | Reference |

| Alkylation | Ethyl acetoacetate, 2-Bromobutane | 1 : 1.1 | 80-84°C, 8 hours | 84.3% | [5] |

| Hydrolysis/Decarboxylation | Alkylated ester, NaOH, H₂SO₄ | - | pH 4.0, 4 hours heating | 45.4% | [5] |

Visualization of Synthesis Pathways

The following diagrams illustrate the primary and classical synthesis pathways for this compound.

Caption: Primary synthesis route from 4-Methyl-2-pentanone.

Caption: Classical synthesis route from Ethyl Acetoacetate.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The most direct and common method involves the oximation and subsequent reduction of 4-methyl-2-pentanone. Alternative routes, such as direct reductive amination or a more classical multi-step synthesis from ethyl acetoacetate, offer flexibility in starting materials and reaction conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a comprehensive understanding and practical application of these synthetic methods.

References

- 1. DMAA - what is it, and how does methylhexanamine work? - CROSS THE LIMITS Shop Vitamins & Supplements UK [crossthelimits.co.uk]

- 2. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dimethylamylamine | 105-41-9 [chemicalbook.com]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. Synthesis and Detection of 1,3-Dimethylpentanamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

1,3-Dimethylpentylamine chemical properties and reactivity

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of 1,3-Dimethylpentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as methylhexanamine or DMAA, is a synthetic sympathomimetic amine.[1][2] Originally developed by Eli Lilly and Company and marketed as a nasal decongestant in 1948, it was later withdrawn from the market.[1] In the mid-2000s, it re-emerged in dietary and athletic performance-enhancing supplements.[3] Its stimulant properties are attributed to its action as an indirect sympathomimetic drug, affecting the release and reuptake of key neurotransmitters.[4][5] This guide provides a detailed examination of its chemical properties, reactivity, and relevant experimental methodologies for its study.

Chemical and Physical Properties

This compound is a straight-chain aliphatic amine with two chiral centers, resulting in four possible stereoisomers.[3][6] Its physicochemical properties are fundamental to its absorption, distribution, and overall pharmacological profile.

| Property | Value | Reference |

| IUPAC Name | 4-Methylhexan-2-amine | [1] |

| Common Synonyms | DMAA, Methylhexanamine, 1,3-Dimethylamylamine | [1][2] |

| CAS Number | 105-41-9 | [1] |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1] |

| Appearance | Neat liquid (form) | |

| Boiling Point | 133.91 °C | |

| Density | 0.762 g/cm³ | |

| Flash Point | 28.86 °C | |

| Refractive Index | n20/D 1.417-1.419 |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the primary amine functional group.

-

Basicity and Salt Formation : As an amine, it is basic and readily reacts with acids to form salts, such as 1,3-dimethylamylamine hydrochloride. This process is often used to increase the compound's stability and water solubility for formulation or analytical purposes. The hydrochloride salt typically appears as a white powder.[7]

-

Acylation and Derivatization : The primary amine is nucleophilic and can be acylated. This reaction is frequently employed in analytical chemistry to improve its chromatographic behavior and detection sensitivity. For example, derivatization with alkanoic anhydrides (e.g., acetic, propanoic) or pentafluoropropionic anhydride (PFPA) converts the amine into a corresponding amide, which is more suitable for Gas Chromatography (GC) analysis.[6][8]

-

Stability : The compound is a flammable liquid and is generally stable under recommended storage conditions (10°C - 25°C in a closed container). It is classified as a hazardous substance, being corrosive to the skin and an eye irritant.

Signaling Pathway and Mechanism of Action

This compound exerts its stimulant effects by modulating monoamine neurotransmitter systems. It acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a higher affinity for NET.[9][10] This inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations of norepinephrine and dopamine.[9] The elevated norepinephrine levels are primarily responsible for the compound's pressor and cardiovascular effects, such as increased heart rate and blood pressure.[4][11] Its interaction with DAT is similar to that of other substrates like amphetamine, stimulating transporter endocytosis (internalization), although with a lower affinity.[5][10]

Caption: Mechanism of action of this compound at the synapse.

Experimental Protocols

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the identification and quantification of 1,3-DMPA in supplement matrices, adapted from established analytical procedures.[6][8]

1. Materials and Reagents:

-

This compound analytical standard

-

Internal Standard (e.g., 2-aminopentane or Decane)

-

Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or an alkanoic anhydride (e.g., butanoic anhydride)

-

Solvents: Dichloromethane, Heptane (GC grade)

-

Sodium Carbonate solution

-

Magnesium Sulfate (anhydrous)

2. Standard and Sample Preparation:

-

Stock Standard Preparation : Dissolve 10 mg of DMAA standard and 10 mg of internal standard in 0.5 mL of dichloromethane. Add 0.5 mL of PFPA, seal the vial, and heat for 30 minutes at 50°C. Remove the solvent and residual PFPA under reduced pressure. Dilute the derivatized residue to 10 mL with heptane.[6]

-

Calibration Standards : Prepare a series of dilutions from the stock solution using heptane to create calibration standards at desired concentrations (e.g., 0.2, 0.4, 0.6, 0.8 mg/mL).[6]

-

Sample Preparation (Supplements) : Weigh 200 mg of the supplement powder and dissolve it in 1 mL of water. Spike the solution with a known amount of internal standard. Adjust the pH to 9–10 with sodium carbonate.[6]

-

Extraction : Add 1 mL of dichloromethane to the alkalinized sample solution and vortex thoroughly. Filter the solution and collect the organic (dichloromethane) layer. Dry the organic layer with anhydrous magnesium sulfate.[6]

-

Derivatization : Transfer the dried organic extract to a clean vial and perform the same derivatization procedure as described for the stock standard.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) :

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI).

-

Detection Mode : Full scan for identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

-

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the derivatized DMAA to the internal standard against the concentration of the calibration standards.

-

Calculate the concentration of DMAA in the prepared sample by comparing its peak area ratio against the calibration curve.

Caption: General workflow for the GC-MS analysis of this compound.

References

- 1. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 2. Dimethylamylamine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance [mdpi.com]

- 4. fda.gov [fda.gov]

- 5. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]

- 8. ecommons.luc.edu [ecommons.luc.edu]

- 9. benchchem.com [benchchem.com]

- 10. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

The Core Mechanism of Action of 1,3-Dimethylpentylamine on Dopamine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between 1,3-Dimethylpentylamine (DMAA) and the dopamine transporter (DAT). DMAA, a synthetic stimulant, primarily exerts its neurological effects by modulating dopaminergic signaling through a direct interaction with DAT.[1][2] This document outlines the substrate-like behavior of DMAA, its competitive inhibition of dopamine uptake, and the subsequent cellular responses, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Executive Summary

This compound acts as a competitive inhibitor of the human dopamine transporter (DAT).[1][2] Its mechanism of action is analogous to that of amphetamine, functioning as a DAT substrate.[1][2] DMAA binds to the S1 substrate binding site on the transporter, which inhibits the reuptake of dopamine from the synaptic cleft.[1][2] This binding event induces a conformational change in the transporter, from an outward-facing open to an outward-facing closed state.[1][2] Furthermore, DMAA stimulates the internalization, or endocytosis, of the dopamine transporter from the cell surface through a protein kinase A (PKA)-sensitive and cocaine-sensitive pathway.[1][2] While its overall mechanism mirrors that of amphetamine, DMAA exhibits a significantly lower potency in its interaction with the dopamine transporter.[1]

Quantitative Data: Inhibitory Potency and Binding Affinity

The following tables summarize the key quantitative metrics defining the interaction of this compound with the human dopamine transporter.

Table 1: In Vitro Inhibitory Potency at the Human Dopamine Transporter

| Compound | IC50 (µM) | Potency vs. d-amphetamine |

| This compound (DMAA) | 29.4 (± 14.8 S.D.) | ~60-fold lower |

| d-amphetamine | 0.66 (± 0.21 S.D.) | - |

Data sourced from [3H]-DA uptake assays in HEK-293A cells expressing the human DAT.[1]

Table 2: Calculated Binding Affinities to the DAT S1 Substrate Binding Site

| Compound | Binding Affinity (kcal/mol) |

| This compound (DMAA) | -4.3 (± 0.5) |

| d-amphetamine | -5.5 (± 0.3) |

| Dopamine (DA) | -5.8 (± 0.3) |

Data derived from molecular docking simulations using AutoDock Vina.[1]

Signaling and Molecular Pathways

The interaction of DMAA with the dopamine transporter initiates a cascade of events that alters transporter function and localization. This pathway is critical to understanding the compound's overall pharmacological profile.

DMAA-Induced DAT Endocytosis

Similar to other DAT substrates like amphetamine, DMAA induces the internalization of the transporter from the plasma membrane.[1][2] This process, known as endocytosis, is dependent on protein kinase A (PKA) activity and can be blocked by cocaine.[1][2]

References

- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sympathomimetic Surrogate: A Technical Guide to the Interaction of 1,3-Dimethylpentylamine with Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylpentylamine (DMAA), a synthetic sympathomimetic amine, has been a compound of significant interest and controversy. Its pronounced physiological effects are primarily attributed to its interaction with monoamine transporters, with a particular affinity for the norepinephrine transporter (NET). This technical guide provides a comprehensive examination of the molecular interactions between DMAA and NET, presenting quantitative binding data, detailed experimental methodologies, and elucidating the downstream signaling cascades. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the pharmacology of DMAA and related compounds.

Introduction

This compound, also known as methylhexanamine or DMAA, is a stimulant that exerts potent sympathomimetic effects, including vasoconstriction and increased blood pressure.[1] The primary molecular mechanism underlying these effects is its action as a competitive inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, DMAA increases the concentration and prolongs the action of this key neurotransmitter at adrenergic receptors.[1] This guide delves into the specifics of this interaction, providing the quantitative data and detailed experimental context necessary for advanced research and development.

Quantitative Data: Binding Affinity of this compound for the Norepinephrine Transporter

The interaction of this compound with the human norepinephrine transporter has been quantified through various in vitro assays. The following table summarizes the key binding affinity and inhibitory concentration values reported in the literature.

| Compound | Parameter | Value | Cell/System Type | Reference |

| This compound (DMAA) | IC50 | 0.41 µM | Not specified | [Rickli et al., 2019] |

| This compound (DMAA) | Ki | 0.649 µM (649 nM) | Not specified | [Venhuis et al.] |

Table 1: Quantitative analysis of this compound interaction with the Norepinephrine Transporter.

Experimental Protocols

The following protocols provide a detailed methodology for conducting norepinephrine transporter uptake inhibition assays, which are crucial for determining the inhibitory potency (IC50) of compounds like this compound. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Radiometric Norepinephrine Uptake Inhibition Assay

This protocol describes a classic method to measure the inhibition of norepinephrine uptake into cells expressing the norepinephrine transporter using a radiolabeled substrate.

3.1.1. Materials

-

Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or SK-N-BE(2)C cells, which endogenously express hNET.

-

Radioligand: [³H]Norepinephrine.

-

Assay Buffer (KRH buffer): 25 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline.

-

Wash Buffer: 9.6 mM HEPES (pH 7.4 at 4°C) and 154 mM NaCl.

-

Test Compound: this compound (DMAA) dissolved in an appropriate vehicle (e.g., DMSO).

-

Positive Control: Desipramine (a known NET inhibitor).

-

Scintillation Cocktail.

-

96-well cell culture plates.

-

Microplate scintillation counter.

3.1.2. Procedure

-

Cell Plating: Seed the hNET-expressing cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

-

Preparation of Solutions:

-

Prepare serial dilutions of DMAA and desipramine in KRH buffer. The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1%.

-

Prepare a working solution of [³H]Norepinephrine in KRH buffer at a concentration near its Km for NET (approximately 400-500 nM).

-

-

Assay Performance:

-

On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed KRH buffer.

-

Add 50 µL of the diluted test compound (DMAA), positive control (desipramine for non-specific uptake), or vehicle (for total uptake) to the appropriate wells.

-

Pre-incubate the plate for 10-20 minutes at room temperature.

-

Initiate the uptake by adding 50 µL of the [³H]Norepinephrine working solution to each well.

-

Incubate for 10-15 minutes at room temperature. This incubation time should be within the linear range of uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold wash buffer.

-

Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 1% SDS) to each well and shaking for 5 minutes.

-

-

Scintillation Counting:

-

Transfer the lysate from each well to a scintillation vial.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a microplate scintillation counter.

-

3.1.3. Data Analysis

-

Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of desipramine) from the total uptake (counts in the presence of vehicle).

-

Plot the percentage of specific uptake against the logarithm of the DMAA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Norepinephrine Uptake Inhibition Assay

This protocol offers a non-radiometric alternative using a fluorescent substrate that is a substrate for NET.

3.2.1. Materials

-

Cells: hNET-expressing cell line.

-

Fluorescent NET substrate: Commercially available kits (e.g., from Molecular Devices).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound (DMAA).

-

Positive Control: Desipramine.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with bottom-read capability.

3.2.2. Procedure

-

Cell Plating: Seed cells in 96-well black, clear-bottom plates and grow to confluence.

-

Compound Addition:

-

Wash cells with assay buffer.

-

Add diluted DMAA, desipramine, or vehicle to the wells.

-

-

Substrate Addition and Incubation:

-

Add the fluorescent NET substrate to all wells according to the manufacturer's instructions.

-

Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.

-

-

Fluorescence Measurement:

-

Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

3.2.3. Data Analysis

-

The rate of fluorescence increase is proportional to the rate of uptake.

-

Calculate the percentage of inhibition for each DMAA concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The inhibition of the norepinephrine transporter by this compound leads to an accumulation of norepinephrine in the synaptic cleft. This excess norepinephrine subsequently activates postsynaptic and presynaptic adrenergic receptors, triggering a cascade of intracellular signaling events.

General Workflow for Norepinephrine Uptake Inhibition Assay

Caption: Generalized workflow for a radiolabeled norepinephrine uptake inhibition assay.

Signaling Pathway of α1-Adrenergic Receptor Activation

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of Phospholipase C.

Caption: α1-Adrenergic receptor signaling cascade.

Signaling Pathway of α2-Adrenergic Receptor Activation

α2-adrenergic receptors are coupled to Gi proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Caption: α2-Adrenergic receptor signaling cascade.

Signaling Pathway of β-Adrenergic Receptor Activation

β-adrenergic receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

Caption: β-Adrenergic receptor signaling cascade.

Conclusion

This compound's primary mechanism of action is the competitive inhibition of the norepinephrine transporter. This interaction leads to a significant increase in synaptic norepinephrine, which in turn activates a range of adrenergic receptor subtypes, producing the compound's characteristic sympathomimetic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the pharmacology of DMAA and the development of novel compounds targeting the norepinephrine transporter. A thorough understanding of these mechanisms is essential for both elucidating the physiological effects of such compounds and for the development of safer and more effective therapeutic agents.

References

Stereoisomers of 1,3-Dimethylpentylamine and their chemical structures

An In-depth Technical Guide to the Stereoisomers of 1,3-Dimethylpentylamine

Introduction

This compound, also known by synonyms such as methylhexaneamine and 1,3-dimethylamylamine (DMAA), is a sympathomimetic amine that has been utilized as a nasal decongestant and has appeared in dietary and sports nutrition supplements.[1][2][3][4][5] Its chemical structure, systematically named 4-methylhexan-2-amine, possesses two chiral centers.[6][7] This chirality gives rise to four distinct stereoisomers, comprising two pairs of enantiomers.[6][7]

The stereoisomeric composition of a this compound sample can be indicative of its origin. Synthetic production typically results in a racemic mixture of the stereoisomers, whereas a compound derived from a natural source through enzymatic processes would be expected to be enantiomerically enriched.[6][8] Consequently, the separation and identification of these stereoisomers are of significant interest for regulatory, quality control, and pharmacological purposes. This guide provides a detailed overview of the chemical structures of the stereoisomers of this compound, their relationships, and the analytical methodologies for their characterization.

Chemical Structure and Stereoisomerism

The molecular structure of this compound (C7H17N) contains two stereogenic centers at carbon positions 2 and 4.[6] This results in the existence of four possible stereoisomers:

-

(2R, 4R)-4-methylhexan-2-amine

-

(2S, 4S)-4-methylhexan-2-amine

-

(2R, 4S)-4-methylhexan-2-amine

-

(2S, 4R)-4-methylhexan-2-amine[7]

These stereoisomers are grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. Diastereomers have different physical properties and can be separated by achiral chromatographic techniques.[9]

The relationship between these stereoisomers can be visualized as follows:

Caption: Relationship between the four stereoisomers of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H17N | [2][4][10] |

| Molecular Weight | 115.22 g/mol | [3][4][10] |

| Boiling Point | 130-135 °C | [11] |

| Density | 0.762 - 0.7655 g/cm³ | [10][11] |

| Flash Point | 28.86 °C - 43 °C | [10][11] |

| pKa | 10.54 | [11] |

Analytical Methodologies for Stereoisomer Separation

The separation and quantification of the stereoisomers of this compound are primarily accomplished using chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[7] A critical step for successful chiral separation is derivatization, which converts the enantiomers into diastereomeric pairs that can be resolved on standard achiral columns.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a robust method for the analysis of this compound stereoisomers. Derivatization is necessary to increase the volatility of the analyte and to introduce a chiral center, facilitating separation.

Experimental Protocol: Chiral GC-MS Analysis of this compound Stereoisomers

This protocol is a composite of methodologies described in the literature for the derivatization and analysis of this compound stereoisomers.[7][8]

Objective: To separate and identify the four stereoisomers of this compound using GC-MS following derivatization with N-pentafluoropropionyl anhydride (PFPA).

Materials:

-

This compound standard

-

N-pentafluoropropionyl anhydride (PFPA)

-

Heptane or Ethyl Acetate (anhydrous)

-

Internal Standard (e.g., N,N-Dimethylcyclohexylamine)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve the this compound standard in heptane to prepare a stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Add a fixed concentration of the internal standard to each calibration standard and sample.

-

-

Derivatization:

-

Place an aliquot of the standard or sample solution into a reaction vial.

-

Add an excess of N-pentafluoropropionyl anhydride (PFPA).

-

Seal the vial and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 20-30 minutes) to ensure complete reaction.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a chiral capillary column (e.g., Astec® CHIRALDEX™ G-DM).

-

Injector: Split/splitless injector, operated in split mode.

-

Injector Temperature: 250-280 °C.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Temperature Program:

-

Initial temperature: 90 °C, hold for 1 minute.

-

Ramp: Increase to 180 °C at a rate of 2-5 °C/min.

-

Final hold: Hold at 180 °C for 5-10 minutes. (Note: The temperature program should be optimized for the specific column and instrument used to achieve baseline separation of the four stereoisomers.)

-

-

Mass Spectrometer: A mass selective detector operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Analysis:

-

The four stereoisomers will appear as distinct peaks in the chromatogram.[8]

-

Identify the peaks based on their retention times relative to the standard.

-

Quantify the amount of each stereoisomer by integrating the peak areas and comparing them to the calibration curve.

-

The diastereomeric and enantiomeric ratios can be calculated from the relative peak areas.[8]

The logical workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for the chiral GC-MS analysis of 1,3-DMAA.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dimethylamylamine | 105-41-9 [chemicalbook.com]

- 5. heraldopenaccess.us [heraldopenaccess.us]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. 1,3-Dimethylamylamine CAS#: 105-41-9 [m.chemicalbook.com]

The Pharmacokinetic Profile of Oral 1,3-Dimethylpentylamine (DMAA) Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of 1,3-Dimethylpentylamine (DMAA) following oral administration in humans. It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated molecular interactions and analytical workflows.

Executive Summary

This compound (DMAA) is a sympathomimetic amine that has been a component of dietary supplements. Understanding its pharmacokinetic profile is crucial for assessing its efficacy and safety. Following oral administration, DMAA is absorbed, reaching peak plasma concentrations within 3 to 5 hours. It exhibits a terminal half-life of approximately 8.5 hours. A significant portion of DMAA is excreted unchanged in the urine, indicating limited metabolism. The primary mechanism of action involves the inhibition of norepinephrine and dopamine transporters, leading to increased synaptic concentrations of these neurotransmitters.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of oral DMAA administration have been characterized in human studies. The following table summarizes the key findings from a study involving a single 25 mg oral dose of DMAA in healthy men.

| Parameter | Mean Value | Standard Deviation | Unit | Reference |

| Cmax (Peak Plasma Concentration) | ~70 | - | ng/mL | [1][2][3][4] |

| Tmax (Time to Peak Concentration) | 3-5 | - | hours | [1][2][3][4] |

| t½ (Terminal Half-Life) | 8.45 | 1.9 | hours | [1][2][3][4] |

| CL/F (Oral Clearance) | 20.02 | 5 | L/hr | [1][2][3][4] |

| Vd/F (Oral Volume of Distribution) | 236 | 38 | L | [1][2][3][4] |

| Lag Time (Delay in Appearance) | 0.14 | 0.13 | hours | [1][2][3][4] |

Experimental Protocols

The characterization of DMAA's pharmacokinetic profile relies on robust analytical methodologies for its quantification in biological matrices.

Human Pharmacokinetic Study Protocol

A representative human pharmacokinetic study for oral DMAA administration involves the following steps[1][2][3][4]:

-

Subjects: Healthy male volunteers who have undergone a health screening.

-

Dosing: Administration of a single 25 mg oral dose of DMAA after an overnight fast.

-

Sample Collection: Collection of blood samples at baseline and at various time points over a 24-hour period post-ingestion.

-

Sample Processing: Plasma is separated from the blood samples for analysis.

-

Analysis: Plasma DMAA concentrations are determined using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Bioanalytical Method for DMAA in Human Plasma

The following outlines a representative protocol for the quantification of DMAA in human plasma, synthesized from best practices in the field[5].

3.2.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer the sample to an autosampler vial for HPLC-MS/MS analysis.

3.2.2. HPLC-MS/MS Conditions

-

HPLC System: An Agilent 1100 HPLC system or equivalent.

-

Column: Phenomenex Kinetex C18, 4.6 x 150 mm, 2.6 µm.

-

Mobile Phase A: 1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Eluent Ratio: 82:18 (Mobile Phase A: Mobile Phase B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 50-100 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for DMAA (e.g., m/z 116 → 57 and m/z 116 → 99)[6].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a human pharmacokinetic study of oral DMAA.

Signaling Pathway: DMAA Interaction with Dopamine Transporter (DAT)

Recent research has elucidated the interaction of DMAA with the dopamine transporter (DAT), a key mechanism underlying its stimulant effects. DMAA acts as a competitive inhibitor of DAT[1][2][7][8].

Conclusion

The pharmacokinetic profile of orally administered this compound is characterized by relatively slow absorption and a moderate elimination half-life. The primary analytical method for its quantification is HPLC-MS/MS. Its mechanism of action as a competitive inhibitor of the dopamine and norepinephrine transporters provides a basis for its stimulant properties. This guide provides foundational information for researchers and professionals involved in the study and development of sympathomimetic compounds.

References

- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Nasal Decongestant: A Technical History of 1,3-Dimethylpentylamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Development and Regulatory Timeline

The journey of 1,3-Dimethylpentylamine from a patented pharmaceutical to a withdrawn medication is a noteworthy case study in drug development and changing regulatory landscapes.

Key Milestones:

-

1944: Eli Lilly and Company was granted a patent for the synthesis of this compound.[1][2][3]

-

1948: The compound was first marketed as an inhaled nasal decongestant under the trade name Forthane.[1][4][5] Forthane was available as an inhaler, providing a convenient method of administration for the symptomatic relief of nasal congestion.[6]

-

1970s: The use of DMAA as a nasal decongestant began to decline for reasons that are not extensively documented.[6]

-

1983: Eli Lilly voluntarily withdrew Forthane from the market.[4][7] This withdrawal occurred during a period of heightened scrutiny of sympathomimetic amines.[1]

Following its withdrawal as a pharmaceutical, this compound re-emerged in the 21st century as an ingredient in dietary and sports supplements, leading to significant regulatory debate and action due to safety concerns.[4][7]

Mechanism of Action as a Nasal Decongestant

The therapeutic effect of this compound as a nasal decongestant is rooted in its action as an indirect sympathomimetic amine.[8] Its primary mechanism involves the constriction of blood vessels in the nasal passages.[9]

Signaling Pathway:

This compound's vasoconstrictive effects are primarily mediated through its interaction with the adrenergic system. It is understood to act as a competitive inhibitor of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[10] This elevated norepinephrine then stimulates alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, resulting in vasoconstriction. This narrowing of the blood vessels reduces blood flow and swelling in the nasal passages, thereby alleviating congestion.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. acs.org [acs.org]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.journals4promo.com [repository.journals4promo.com]

- 7. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 8. fda.gov [fda.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. benchchem.com [benchchem.com]

The Dubious Origin of 1,3-Dimethylpentylamine in Dietary Supplements: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The presence of 1,3-dimethylpentylamine (DMAA), a potent sympathomimetic amine, in dietary supplements has been a subject of intense scientific and regulatory debate. While supplement manufacturers have often claimed a natural origin from geranium (Pelargonium graveolens), a substantial body of evidence points towards its synthetic introduction. This technical guide provides a comprehensive overview of the analytical data and methodologies used to distinguish between natural and synthetic DMAA, offering a clear perspective for the scientific community.

The controversy originated from a 1996 paper that reported the presence of DMAA in geranium oil.[1][2][3][4][5][6] However, this study has faced significant scrutiny for its lack of methodological transparency and has been contradicted by numerous subsequent investigations.[2][4][6] Some analyses even suggest the original claims may have stemmed from a mistranslation of the source text.[2][6][7]

Conversely, a large number of independent studies employing highly sensitive analytical techniques have consistently failed to detect DMAA in authentic geranium plant material and essential oils, even at detection limits as low as the parts-per-billion (ppb) range.[3][6][7][8][9][10][11] This starkly contrasts with the high concentrations of DMAA found in dietary supplements, which can range from a fraction of a percent to over 67% by weight.[4][9][10]

The most compelling evidence for the synthetic origin of DMAA in supplements lies in the analysis of its stereoisomers. DMAA has two chiral centers, resulting in four possible stereoisomers. Natural products, synthesized via stereospecific enzymatic pathways, are typically expected to be enantiomerically enriched, exhibiting a predominance of one specific stereoisomer.[3][7] However, analyses of DMAA in supplements have consistently shown diastereomeric and enantiomeric ratios indistinguishable from those of synthetically produced DMAA standards, which are characteristically racemic.[1][2][3][7]

The U.S. Food and Drug Administration (FDA) has unequivocally stated that DMAA is not a legitimate dietary ingredient and considers supplements containing it to be illegal and adulterated.[12][13][14][15][16][17] This regulatory stance is predicated on the lack of evidence for DMAA's presence in the food supply prior to 1994 and significant safety concerns associated with its use.[15][18][19]

Quantitative Analysis of 1,3-DMAA: Natural Sources vs. Supplements

The following table summarizes the quantitative findings from various studies, highlighting the significant disparity in DMAA concentrations between geranium-derived materials and dietary supplements.

| Sample Type | Reported 1,3-DMAA Concentration | Reference(s) |

| Geranium Plant & Oil | ||

| Geranium Oil | >0.7% (disputed) | [4] |

| Geranium Plant Tissues (China) | 167 to 13,271 ng/g (ppb) | [1][20] |

| Geranium Oil (China, Egypt) | Not Detected (LOD: 10 ppb or 50 ppb) | [1][3][7] |

| Authenticated Geranium Plant Material | Not Detected (LOD: 100 ppb) | [1] |

| Pelargonium graveolens & Essential Oils | Not Detected (LOD: 1-2 ng/g) | [10] |

| Dietary Supplements | ||

| 13 Commercial Supplements | Diastereomeric ratios similar to synthetic standards | [1] |

| 7 Dietary Supplements | 0.11% to 67.3% (by weight) | [4][9][10] |

| Commercial Supplements | 25 mg to 65 mg per serving (typical) | [2] |

| Seized Supplements (Brazil) | Present in 20% of 108 samples | [2] |

Experimental Protocols for Differentiation

The determination of the origin of DMAA relies on sophisticated analytical methodologies capable of detecting trace amounts and differentiating between stereoisomers.

Sample Preparation and Extraction

A critical first step involves the efficient extraction of DMAA from complex matrices like plant material or supplement formulations.

-

Geranium Plant Material: A common procedure involves homogenization of the plant tissue followed by extraction with an acidic solution (e.g., 0.5 M HCl) to protonate the amine, rendering it water-soluble. The aqueous extract is then washed with a nonpolar solvent like hexane to remove lipids and other interfering compounds. The pH of the aqueous layer is subsequently raised to deprotonate the DMAA, which can then be extracted into an organic solvent.[5]

-

Dietary Supplements: The supplement is typically dissolved or suspended in a suitable solvent, followed by extraction and cleanup steps similar to those used for plant materials to isolate the DMAA from other supplement ingredients.

Chromatographic and Mass Spectrometric Analysis

Several analytical techniques have been employed to identify and quantify DMAA.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying DMAA.[4][5][7][8][10][20]

-

Chromatography: A C18 reversed-phase column is often used for separation.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically employed. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for DMAA are monitored, enhancing selectivity.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for DMAA analysis.[5][6][7][8]

-

Chiral Gas Chromatography: To determine the enantiomeric and diastereomeric ratios, a chiral GC column, such as an Astec ChiralDex G-DM, is essential.[1][3] This allows for the separation of the different stereoisomers, providing a fingerprint to distinguish between racemic synthetic DMAA and potentially enantiomerically enriched natural DMAA.

Visualizing the Workflow and Pathways

Experimental Workflow for DMAA Origin Determination

The following diagram illustrates a typical experimental workflow for investigating the origin of DMAA in a given sample.

Caption: Workflow for determining the origin of 1,3-DMAA.

Proposed Signaling Pathway of 1,3-DMAA

DMAA acts as an indirect sympathomimetic agent, primarily by modulating norepinephrine signaling.

Caption: Proposed mechanism of 1,3-DMAA's sympathomimetic action.

References

- 1. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. nsf.org [nsf.org]

- 10. Analysis of 1,3 dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study: “Geranium oils do not contain DMAA-MHA” [nutraingredients.com]

- 12. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. DMAA in Products Marketed as Dietary Supplements | FDA [fda.gov]

- 14. DMAA: A prohibited stimulant [opss.org]

- 15. supplysidesj.com [supplysidesj.com]

- 16. FDA Issues Warning On DMAA Workout Supplements | Birth Trauma / Medical Malpractice [cerebral-palsy-medicalmalpractice.com]

- 17. consumerlab.com [consumerlab.com]

- 18. heraldopenaccess.us [heraldopenaccess.us]

- 19. fda.gov [fda.gov]

- 20. researchgate.net [researchgate.net]

1,3-Dimethylpentylamine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dimethylpentylamine (DMAA), a synthetic amine with sympathomimetic properties. The document covers its chemical identity, mechanism of action, established analytical methods for its detection, and a detailed synthesis protocol. This guide is intended for professionals in research, and drug development who require a thorough understanding of this compound.

Chemical Identifiers and Properties

This compound, also known as methylhexanamine, is a stimulant that was initially developed as a nasal decongestant.[1][2] Its chemical identity is defined by a range of identifiers, and its properties have been characterized through various analytical techniques.

| Identifier Type | Value |

| CAS Number | 105-41-9 |

| IUPAC Name | 4-methylhexan-2-amine |

| Synonyms | 1,3-DMAA, Methylhexanamine, Geranamine, Forthane |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| InChI Key | YAHRDLICUYEDAU-UHFFFAOYSA-N |

| SMILES | CCC(C)CC(C)N |

Pharmacological Profile

The primary mechanism of action of this compound is attributed to its function as an indirect sympathomimetic amine. It competitively inhibits the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[3] This inhibition of norepinephrine reuptake enhances noradrenergic signaling, resulting in stimulant effects on the central nervous and cardiovascular systems.

Pharmacokinetic Properties

| Parameter | Value |

| Oral Clearance | 20.02 ± 5 L/hr |

| Terminal Half-life | 8.45 ± 1.88 hours |

| Peak Plasma Concentration (Cmax) at 25 mg dose | ~70 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves a multi-step process starting from ethyl acetoacetate and 2-bromobutane.[4][5]

Step 1: Alkylation

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add ethyl acetoacetate to the sodium ethoxide solution.

-

Slowly add 2-bromobutane to the reaction mixture under reflux.

-

Continue heating at 80-84°C for 8 hours.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain 3-isobutyl ethyl acetoacetate.[4]

Step 2: Hydrolysis and Decarboxylation

-

Treat the 3-isobutyl ethyl acetoacetate with a 5% sodium hydroxide solution and stir for 4 hours.

-

Adjust the pH to 4.0 with a 50% sulfuric acid solution.

-

Heat the mixture and distill to collect the 4-methyl-2-hexanone product.[4]

Step 3: Oximation

-

React 4-methyl-2-hexanone with hydroxylamine sulfate in water.

-

Adjust the pH to 7.0 with a saturated sodium hydroxide solution and continue the reaction for 4 hours.

-

Extract the product to obtain 4-methyl-2-hexanone oxime.[4]

Step 4: Reduction and Salt Formation

-

The oxime is then reduced, typically via catalytic hydrogenation, to form this compound.[2]

-

The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization from ethanol.[4]

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in dietary supplements, often requiring derivatization to enhance volatility and chromatographic performance.[6][7][8]

1. Sample Preparation and Derivatization:

-

Extract a known quantity of the homogenized supplement sample with a suitable solvent, such as 0.5 M HCl.[6]

-

Purify the extract using liquid-liquid partition with a non-polar solvent like hexane.[6]

-

Evaporate the solvent and derivatize the residue with an acylating agent, such as pentafluoropropionic anhydride (PFPA). This is achieved by dissolving the residue in a solvent like dichloromethane, adding PFPA, and heating at 50°C for 30 minutes.[7]

-

Remove the solvent and excess reagent under reduced pressure and dilute the derivatized sample with heptane for GC-MS analysis.[7]

2. GC-MS Conditions:

-

Column: A chiral column such as Astec® CHIRALDEX™ G-DM is often used to separate stereoisomers.[9]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An isothermal program (e.g., 90°C) or a temperature gradient can be used depending on the specific separation requirements.[9]

-

Detector: Mass Spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[8]

Norepinephrine Transporter (NET) Inhibition Assay

This in-vitro assay is used to determine the inhibitory potency of this compound on the norepinephrine transporter.[10][11][12]

1. Cell Culture and Preparation:

-

Culture a suitable cell line endogenously expressing NET (e.g., SK-N-BE(2)C) or a cell line stably overexpressing human NET (e.g., HEK293-hNET).[10][11]

-

Plate the cells in appropriate multi-well plates and grow to a confluent monolayer.

2. Radioligand Uptake Assay:

-

Wash the cell monolayer with a Krebs-Ringer-HEPES (KRH) buffer.[11]

-

Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., desipramine).

-

Initiate norepinephrine uptake by adding a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE).[10]

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific uptake of the radioligand.

-

Plot the percentage of inhibition against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition of norepinephrine uptake) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Workflows

Caption: Sympathomimetic signaling pathway of this compound.

Caption: General experimental workflow for GC-MS analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Detection of 1,3-Dimethylpentanamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 5. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Loyola eCommons - Undergraduate Research and Engagement Symposium: Derivatization of 1,3-dimethylamylamine and Analysis by GC-MS [ecommons.luc.edu]

- 9. Sigma-Aldrich [sigmaaldrich.com]

- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

In Vitro Unveiled: A Technical Guide to the Physiological Effects of 1,3-Dimethylpentylamine

For Immediate Release

A comprehensive technical guide detailing the in vitro physiological effects of 1,3-Dimethylpentylamine (DMAA) has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's mechanisms of action at the cellular level, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

This compound, a synthetic sympathomimetic amine, primarily exerts its physiological effects through the modulation of catecholaminergic systems. In vitro studies have elucidated that DMAA acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a significantly higher affinity for NET.[1] This inhibition of neurotransmitter reuptake leads to increased extracellular concentrations of norepinephrine and dopamine, underlying the compound's stimulant properties.

Core Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of DMAA is the blockage of monoamine transporters, which elevates the levels of norepinephrine and dopamine in the synaptic cleft. This action is responsible for its sympathomimetic effects, which include heightened energy, focus, and alertness.

Interaction with the Norepinephrine Transporter (NET): DMAA demonstrates a notable affinity for the norepinephrine transporter, potently inhibiting the reuptake of norepinephrine.[1] This is a primary contributor to the significant sympathomimetic and cardiovascular effects observed with DMAA, such as vasoconstriction and increased blood pressure. The elevated availability of norepinephrine enhances signaling at adrenergic receptors.[1]

Interaction with the Dopamine Transporter (DAT): Contrary to some initial findings, recent in vitro research confirms that DMAA is a competitive inhibitor of the dopamine transporter.[1] The interaction is characterized as "substrate-like," meaning that in addition to preventing dopamine reuptake, DMAA can also induce conformational changes in the transporter and promote its internalization from the cell surface through endocytosis, a mechanism it shares with amphetamine. This process reduces the number of functional transporters available for dopamine clearance, further increasing extracellular dopamine levels. However, the affinity of DMAA for DAT is considerably lower than that of amphetamine.

Quantitative Analysis of In Vitro Effects

The following tables summarize the quantitative data gathered from various in vitro studies on this compound, providing a clear comparison of its activity at different molecular targets.

Table 1: Monoamine Transporter Inhibition

| Compound | Transporter | IC50 (µM) |

| This compound (DMAA) | Norepinephrine Transporter (NET) | 0.41 |

| This compound (DMAA) | Dopamine Transporter (DAT) | 29.4 (mean) |

| d-Amphetamine | Dopamine Transporter (DAT) | 0.66 (mean) |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug required for 50% inhibition in vitro.

Table 2: Adrenergic and Trace Amine-Associated Receptor Activation

| Compound | Receptor | EC50 (µM) | Emax (% of Phenethylamine) |

| This compound (DMAA) | Trace Amine-Associated Receptor 1 (TAAR1) | >300 | 52% (at 300 µM) |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Table 3: In Vitro Cytotoxicity

| Compound | Assay | Cell Type | IC50 (mg/L) |

| This compound (DMAA) | Cell Viability (MTT/LDH) | Human Lymphocytes | >1000 |

In vitro studies indicate that DMAA, especially at high doses and in combination with caffeine, can lead to a decrease in cell viability and an increase in LDH levels, suggesting cytotoxic potential.[2] However, specific IC50 values from standardized cytotoxicity assays are not consistently reported in the reviewed literature. One study noted that DMAA at a concentration of 1000 mg/L decreased cell viability.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the physiological effects of this compound.

Dopamine Transporter (DAT) Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DMAA for the inhibition of dopamine uptake by the human dopamine transporter.

Materials:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

[³H]-Dopamine.

-

This compound (DMAA) stock solution.

-

Non-specific uptake inhibitor (e.g., cocaine or nomifensine).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Cell Culture: Culture hDAT-expressing HEK-293 cells in the appropriate medium until they reach the desired confluency.

-

Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

-

Pre-incubation: Add KRH buffer containing varying concentrations of DMAA to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Uptake Initiation: Add [³H]-Dopamine to each well to a final concentration of approximately 20 nM. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS and 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known DAT inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the DMAA concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Adrenergic and TAAR1 Receptor Activation Assay (cAMP Measurement)

Objective: To determine the potency (EC50) and efficacy (Emax) of DMAA in activating Gs or inhibiting Gi-coupled adrenergic receptors and TAAR1 by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK-293 cells transiently or stably expressing the human adrenergic receptor subtype or TAAR1 of interest.

-

Cell culture medium.

-

Assay buffer (e.g., Earle's balanced salt solution (EBSS) containing 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid).[3]

-

This compound (DMAA) stock solution.

-

Reference agonist (e.g., adrenaline for adrenergic receptors, phenethylamine for TAAR1).

-

cAMP ELISA kit.

-

48-well plates.

Procedure:

-

Cell Seeding: Seed the transfected cells in 48-well plates two days before the assay.

-

Pre-incubation: Two hours before the assay, incubate the cells with culture medium containing 10% charcoal-stripped fetal bovine serum.

-

Assay:

-

Pre-incubate the cells for 20 minutes in the supplemented assay buffer.

-

Expose the cells to varying concentrations of DMAA or the reference agonist for 1 hour in an incubator at 37°C with 5% CO2.

-

-

Cell Lysis and cAMP Measurement:

-

Discard the buffer and lyse the cells with 3% trichloroacetic acid.

-

Incubate at room temperature on a plate shaker for 2 hours.

-

Dilute the cell lysates and measure the cAMP concentration using a cAMP ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vitro Cytotoxicity Assays (MTT and LDH)

Objective: To assess the cytotoxic potential of DMAA by measuring cell viability (MTT assay) and cell membrane integrity (LDH assay).

MTT Assay Protocol:

-

Cell Seeding: Seed cells (e.g., human lymphocytes) in a 96-well plate and allow them to attach or stabilize.

-

Compound Treatment: Treat the cells with various concentrations of DMAA for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-